molecular formula C14H10F3N3S B3059907 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole CAS No. 141177-76-6

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Cat. No.: B3059907
CAS No.: 141177-76-6
M. Wt: 309.31 g/mol
InChI Key: RZUKZGUNCDXTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole is a sophisticated chemical hybrid featuring both pyrazole and thiazole heterocyclic rings, designed for advanced medicinal chemistry and drug discovery research. The compound's core structure integrates a 3-methyl-5-(trifluoromethyl) pyrazole moiety linked to a 4-phenyl-substituted thiazole, creating a multifunctional scaffold with significant research potential. The strategic inclusion of the trifluoromethyl group is known to enhance key properties such as metabolic stability, membrane permeability, and binding affinity in bioactive molecules . Compounds bearing pyrazole-thiazole architectures are of immense interest in pharmaceutical development due to their wide spectrum of reported biological activities. Pyrazole derivatives are extensively documented in scientific literature for their anti-inflammatory, antimicrobial, antifungal, anticancer, and antitubular properties . Similarly, the thiazole ring is a privileged structure in medicinal chemistry, found in numerous treatment drugs and known for its versatility in interacting with biological targets; it contributes to various pharmacological effects and is a key component in FDA-approved medications for conditions ranging from microbial infections to neurological diseases and cancer . The specific fusion of these two potent heterocycles into a single molecule makes this reagent a valuable precursor for synthesizing novel compounds and for investigating new therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators. This product is intended for use in a controlled laboratory setting by qualified researchers. Please note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, and it is strictly not for human use.

Properties

IUPAC Name

2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3S/c1-9-7-12(14(15,16)17)20(19-9)13-18-11(8-21-13)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUKZGUNCDXTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394349
Record name Thiazole, 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141177-76-6
Record name Thiazole, 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-5-(trifluoromethyl)-1H-pyrazole with 4-phenyl-1,3-thiazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring undergoes nucleophilic substitution, particularly at the C2 and C4 positions. For example:

  • Reaction with phenacyl bromides : Cyclocondensation of thiazole derivatives with phenacyl bromides in ethanol yields substituted thiazolo-pyrazole hybrids. A study synthesized 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles via this method, achieving yields of 62–85% under reflux conditions .

SubstrateReagent/ConditionsProductYield (%)
Thiazole derivativePhenacyl bromide, ethanol, reflux2-(5-Aryl-1-phenyl-pyrazol-3-yl)-thiazole62–85

Electrophilic Aromatic Substitution

The phenyl group at C4 participates in electrophilic substitution. Nitration and halogenation reactions are common:

  • Nitration : Treatment with nitric acid/sulfuric acid introduces nitro groups at the para position of the phenyl ring, forming derivatives like 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole .

  • Chlorination : Reaction with Cl₂/FeCl₃ substitutes the phenyl ring with chlorine, enhancing biological activity .

Cross-Coupling Reactions

The trifluoromethylpyrazole moiety facilitates palladium-catalyzed cross-coupling:

  • Suzuki-Miyaura coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ inserts aryl groups at the thiazole’s C5 position.

  • Buchwald-Hartwig amination : Introduces amino groups via Pd-mediated coupling, useful for modifying pharmacological properties.

Hydrolysis of Amide Derivatives

Carboxamide derivatives of this compound undergo hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl at 100°C cleaves the amide bond, yielding carboxylic acids .

  • Basic hydrolysis : NaOH/ethanol produces sodium carboxylates, which are precursors for further derivatization .

Reduction of Nitro Groups

The nitro group on the phenyl ring is reduced to an amine using H₂/Pd-C or SnCl₂/HCl, forming 4-aminophenyl derivatives. These intermediates are critical for synthesizing bioactive molecules .

Cycloaddition Reactions

The thiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused heterocyclic systems. For example:

  • Reaction with aryl nitrile oxides produces thiazolo-isoxazole hybrids, expanding structural diversity.

Mannich Reactions

The NH group in pyrazole undergoes Mannich reactions with formaldehyde and secondary amines (e.g., morpholine), generating aminomethylated derivatives . This modification enhances solubility and bioactivity .

ReactantsConditionsProductApplication
Compound + HCHO + morpholineDMF, ice bath, 2 hrs stirringMorpholinomethyl-pyrazole-thiazoleAnticancer agents

Oxidation and Reduction

  • Oxidation : Thiazole’s sulfur atom is oxidized to sulfoxide or sulfone using H₂O₂ or mCPBA, altering electronic properties .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, though this is less common due to stability concerns .

Metal Coordination

The nitrogen atoms in pyrazole and thiazole act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Coordination complexes exhibit enhanced antimicrobial and antitumor activities .

Key Structural Insights from Spectroscopy

  • ¹H NMR : Aromatic protons resonate at δ 7.1–7.6 ppm , while pyrazole C4-H appears as a singlet near δ 7.2 ppm .

  • ¹³C NMR : Thiazole carbons appear at δ 106–161 ppm , and CF₃ groups show splitting due to coupling (1JCF=248265textHz^1J_{C-F}=248–265\\text{Hz}) .

Scientific Research Applications

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is structurally analogous to several derivatives with variations in the aryl substituents on the thiazole and pyrazole rings. Key comparisons include:

Compound Name Substituents (Thiazole Position 4) Pyrazole Substituents Key Properties/Applications
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole 4-Nitrophenyl 3-Methyl-5-(trifluoromethyl) Enhanced electron-withdrawing effects
2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-pyrazol-1-yl]-4-phenyl-1,3-thiazole Phenyl 4-Bromophenyl, 4-Fluorophenyl Halogen-mediated crystal packing
2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-(2-phenylthiazol-5-yl)acetamide Acetamide-linked triazole-benzodiazole - Antimicrobial activity
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid Carboxylic acid 3-Methyl-5-(trifluoromethyl) Improved solubility for drug formulation

Electron-Withdrawing Effects: The trifluoromethyl group in the target compound enhances electron deficiency compared to methyl or halogen substituents (e.g., 4-bromo or 4-chloro analogs in ). This impacts reactivity in nucleophilic aromatic substitution and binding affinity in enzyme interactions .

Biological Activity :

  • Compounds with acetamide-triazole-benzodiazole motifs () show antimicrobial activity, suggesting that the thiazole-pyrazole scaffold can be tailored for therapeutic applications. The trifluoromethyl group may enhance membrane permeability compared to halogenated derivatives .
  • Halogenated analogs (e.g., 4-bromo or 4-fluoro in ) exhibit distinct intermolecular interactions (C–Br···π, C–H···S), which could influence bioavailability and crystallinity .

Physical and Crystallographic Properties :

  • The target compound’s planar conformation (except for the trifluoromethyl group) is similar to isostructural derivatives (). Crystal packing in bromo/chloro analogs involves halogen bonding, whereas the trifluoromethyl group may engage in weaker C–F···π interactions .
  • Solubility varies significantly: the carboxylic acid derivative (CAS: 959582-07-1) has higher aqueous solubility than the parent compound, highlighting the impact of polar functional groups .

Synthetic Flexibility :

  • The pyrazole-thiazole core allows modular substitution. For example, hydrazone derivatives () and triazole-thiol hybrids () demonstrate the scaffold’s versatility in forming stable metal complexes or enzyme inhibitors.

Therapeutic Potential

  • Antimicrobial Applications : Chloro and bromo derivatives (e.g., ) show activity against bacterial strains, but the trifluoromethyl group may reduce toxicity while maintaining efficacy .
  • Enzyme Inhibition : Hydrazone-thiazole derivatives () inhibit HIV-1 reverse transcriptase, suggesting the target compound could be optimized for antiviral activity by introducing nitro or methoxy groups .

Biological Activity

The compound 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C17H15F3N4S
  • Molecular Weight : 396.39 g/mol
  • CAS Number : 955976-77-9

Synthesis

Various synthetic pathways have been explored to obtain this compound, typically involving the cyclocondensation of thiazole and pyrazole derivatives. Recent studies have synthesized a series of related compounds, evaluating their biological activities through various screening methods.

Biological Activity Overview

The biological activities of this compound include:

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Proteus mirabilis

In vitro tests demonstrated that certain derivatives showed zones of inhibition comparable to standard antibiotics. For instance, compounds with specific substitutions at the phenyl group exhibited enhanced activity against these pathogens .

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety can inhibit the growth of various cancer cell lines, including:

  • Lung cancer
  • Breast cancer (MDA-MB-231)
  • Liver cancer (HepG2)

The anticancer properties are attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation . The structure–activity relationship studies suggest that modifications at specific positions can enhance efficacy against different cancer types.

Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory potential of thiazole and pyrazole derivatives. Compounds derived from this scaffold demonstrated significant inhibition of inflammatory markers in cellular assays, suggesting their potential as therapeutic agents for inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialE. coli, S. aureusSignificant zones of inhibition
AnticancerMDA-MB-231, HepG2Induction of apoptosis
Anti-inflammatoryVarious inflammatory modelsReduction in inflammatory markers

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols, such as:

Pyrazole-thiazole coupling : Reacting 3-methyl-5-(trifluoromethyl)-1H-pyrazole with a thiazole precursor (e.g., 4-phenyl-1,3-thiazole-2-amine) under nucleophilic substitution conditions. Catalysts like Cu(I) or Pd-based systems may enhance regioselectivity .

Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility, while elevated temperatures (50–80°C) accelerate reaction rates .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) achieves >95% purity. Validate purity via HPLC or melting point analysis .

Key Data from Evidence:

  • Example: A similar triazole-thiazole hybrid (compound 9c ) achieved 61% yield via Cu-catalyzed click chemistry in THF/H₂O at 50°C .
  • Melting points and NMR data (e.g., δ 7.2–8.1 ppm for aromatic protons) confirm structural fidelity .

Q. Q2. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Use a multi-technique approach:

Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks to pyrazole (δ 6.5–7.0 ppm) and thiazole (δ 2.5–3.0 ppm for methyl groups) moieties. Discrepancies in splitting patterns may indicate steric hindrance or impurities .
  • IR : Confirm C-F stretches (1000–1100 cm⁻¹) and thiazole C=N (1650 cm⁻¹) .

Elemental Analysis : Compare experimental vs. calculated C/H/N/F percentages (e.g., deviation <0.3% indicates high purity) .

X-ray crystallography : Resolve bond angles (e.g., C3–N2–C4 = 109.5°) and confirm trifluoromethyl group orientation .

Data Contradiction Example:

  • Inconsistent NMR shifts for thiazole protons across studies may arise from solvent polarity or crystallographic packing effects. Cross-validate with X-ray data .

Advanced Research Questions

Q. Q3. How can computational modeling predict the compound’s reactivity and binding affinity in biological systems?

Methodological Answer:

Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase IX). Focus on hydrogen bonding (pyrazole N–H) and hydrophobic contacts (trifluoromethyl-phenyl groups) .

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate frontier orbitals (HOMO/LUMO) and electrostatic potential surfaces. High electrophilicity (ΔE ≈ 4.5 eV) suggests reactivity toward nucleophiles .

MD Simulations : Assess stability in aqueous or lipid membranes (e.g., RMSD <2 Å over 100 ns indicates conformational rigidity) .

Case Study:

  • Compound 9c showed strong binding to α-glucosidase (ΔG = −8.2 kcal/mol) via π-π stacking with Tyr72 .

Q. Q4. What strategies resolve contradictions in spectroscopic or bioactivity data across studies?

Methodological Answer:

Systematic Variability Analysis :

  • Synthetic batches : Compare NMR of batches synthesized under varying conditions (e.g., solvent, catalyst) to identify artifacts .
  • Bioassays : Use standardized protocols (e.g., IC₅₀ measurements with controls for enzyme lot variability) .

Meta-Analysis : Aggregate data from multiple studies (e.g., QSAR models) to identify outliers. For example, discrepancies in IC₅₀ values may correlate with assay pH or temperature .

Advanced Characterization : Employ high-resolution MS/MS or solid-state NMR to detect trace impurities or polymorphs .

Example:

  • Conflicting α-glucosidase inhibition data (IC₅₀ = 2–10 µM) were resolved by normalizing to reference inhibitor acarbose and controlling for DMSO solvent effects .

Q. Q5. How does the trifluoromethyl group influence the compound’s electronic and steric properties?

Methodological Answer:

Electron-Withdrawing Effects :

  • Hammett constants (σₚ) : The CF₃ group (σₚ = 0.54) increases thiazole ring electrophilicity, enhancing reactivity in SNAr reactions .
  • NMR Chemical Shifts : Deshield adjacent protons (e.g., thiazole C–H δ increases by 0.2–0.5 ppm) .

Steric Considerations :

  • X-ray data : The CF₃ group adopts a planar conformation, minimizing steric clash with the phenyl ring (dihedral angle <10°) .
  • Molecular volume : Calculate via Connolly surfaces (e.g., CF₃ adds ~25 ų), impacting solubility (logP ≈ 3.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.